{2-[2-(Piperidin-1-yl)ethyl]piperidin-1-yl}(4-propoxyphenyl)methanone
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Overview
Description
2-[2-(PIPERIDIN-1-YL)ETHYL]-1-(4-PROPOXYBENZOYL)PIPERIDINE is a complex organic compound that features a piperidine moiety, which is a six-membered heterocyclic amine. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(PIPERIDIN-1-YL)ETHYL]-1-(4-PROPOXYBENZOYL)PIPERIDINE typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with 2-chloroethylamine, followed by acylation with 4-propoxybenzoyl chloride. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
2-[2-(PIPERIDIN-1-YL)ETHYL]-1-(4-PROPOXYBENZOYL)PIPERIDINE undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
2-[2-(PIPERIDIN-1-YL)ETHYL]-1-(4-PROPOXYBENZOYL)PIPERIDINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[2-(PIPERIDIN-1-YL)ETHYL]-1-(4-PROPOXYBENZOYL)PIPERIDINE involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A bioactive compound with anticancer and anti-inflammatory effects.
Matrine: An alkaloid with antiviral and anticancer activities.
Uniqueness
2-[2-(PIPERIDIN-1-YL)ETHYL]-1-(4-PROPOXYBENZOYL)PIPERIDINE is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of piperidine and propoxybenzoyl groups makes it a versatile compound in various research fields .
Properties
Molecular Formula |
C22H34N2O2 |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
[2-(2-piperidin-1-ylethyl)piperidin-1-yl]-(4-propoxyphenyl)methanone |
InChI |
InChI=1S/C22H34N2O2/c1-2-18-26-21-11-9-19(10-12-21)22(25)24-16-7-4-8-20(24)13-17-23-14-5-3-6-15-23/h9-12,20H,2-8,13-18H2,1H3 |
InChI Key |
JTVZKXSXDRTEKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCCCC2CCN3CCCCC3 |
Origin of Product |
United States |
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